4-iodo-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
4-Iodo-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound characterized by its iodine and methoxy groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Halogenation: Starting with 1-methyl-1H-pyrazole-5-carboxamide, the compound undergoes halogenation to introduce the iodine atom.
Amination: The 3-methoxyphenyl group is introduced through an amination reaction, where the appropriate amine reacts with the pyrazole ring.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The process involves carefully controlled reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate or iodide derivatives.
Reduction: The compound can be reduced to remove the iodine atom, resulting in different derivatives.
Substitution: The methoxy group can be substituted with other functional groups, leading to a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Iodate and iodide derivatives.
Reduction Products: Derivatives lacking the iodine atom.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies, including enzyme inhibition and receptor binding assays. Medicine: The compound has potential therapeutic applications, such as in the treatment of inflammatory diseases and cancer. Industry: It is utilized in the production of various chemical products, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which 4-Iodo-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
4-Iodo-3-(4-methoxyphenyl)-1H-[1,3]oxazino[3,4-a]indol-1-one: This compound shares structural similarities but has a different core structure.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-(3-methoxybenzyl)ethan-1-amine hydrochloride: Another iodine-containing compound with a different arrangement of functional groups.
Uniqueness: 4-Iodo-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of iodine and methoxy groups on the pyrazole ring, which influences its reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
4-iodo-N-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12IN3O2/c1-16-11(10(13)7-14-16)12(17)15-8-4-3-5-9(6-8)18-2/h3-7H,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCAOVOHTOKGJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)NC2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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